1-(chloromethyl)bicyclo[1.1.1]pentane
Description
Properties
CAS No. |
157523-63-2 |
|---|---|
Molecular Formula |
C6H9Cl |
Molecular Weight |
116.6 |
Purity |
95 |
Origin of Product |
United States |
Elucidation of Reactivity and Mechanistic Pathways of 1 Chloromethyl Bicyclo 1.1.1 Pentane
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The chloromethyl group attached to the BCP core is a primary site for nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, further diversifying the utility of this important building block.
Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 reaction, which involves a carbocation intermediate, and the bimolecular SN2 reaction, which occurs in a single concerted step. masterorganicchemistry.comyoutube.com The preferred pathway is determined by factors such as the structure of the electrophile, the nature of the nucleophile, and the solvent. libretexts.orgsaskoer.ca
For substrates like 1-(chloromethyl)bicyclo[1.1.1]pentane, the primary nature of the carbon bearing the leaving group would typically favor an SN2 pathway. youtube.comlibretexts.org However, the steric hindrance imposed by the bulky BCP cage could potentially slow down the backside attack required for an SN2 reaction.
Conversely, the formation of a primary carbocation adjacent to the BCP cage, as required for an SN1 mechanism, is generally unfavorable. masterorganicchemistry.com However, studies on related systems like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) have shown that nucleophilic substitution can proceed, with computational analysis suggesting the stabilization of a key carbocation intermediate by two nucleophile molecules. nih.govacs.org This suggests that under certain conditions, an SN1-like pathway might be accessible for BCP derivatives.
Table 1: Factors Influencing SN1 vs. SN2 Pathways
| Factor | SN1 Reaction | SN2 Reaction | Relevance to this compound |
|---|---|---|---|
| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | The substrate is a primary halide, which generally favors SN2. youtube.comlibretexts.org |
| Carbocation Stability | Favored by stable carbocations (tertiary, allylic, benzylic). masterorganicchemistry.comlibretexts.org | Does not involve a carbocation intermediate. | Formation of a primary carbocation is highly unfavorable. |
| Nucleophile | Favored by weak nucleophiles (e.g., water, alcohols). libretexts.org | Favored by strong nucleophiles. libretexts.org | The choice of nucleophile can be used to direct the mechanism. |
| Solvent | Favored by polar protic solvents. libretexts.org | Favored by polar aprotic solvents. libretexts.org | The reaction solvent is a critical parameter for control. |
| Stereochemistry | Results in a mixture of retention and inversion (racemization). masterorganicchemistry.com | Results in inversion of configuration. masterorganicchemistry.com | Not applicable as the substitution is not at a stereocenter. |
The bicyclo[1.1.1]pentane framework possesses a significant amount of ring strain energy, estimated to be around 66.6 kcal/mol. nih.govacs.org This high strain energy is a defining feature of the BCP core and influences the reactivity of its substituents. researchgate.net While the BCP cage is kinetically stable, the inherent strain can affect the transition states of reactions involving the chloromethyl group. nih.govacs.org For instance, any reaction pathway that leads to an increase in ring strain in the transition state would be disfavored. Conversely, if a reaction pathway can partially alleviate this strain, it would be accelerated. The exact influence of the BCP strain on the energetics of SN1 and SN2 transition states for this compound requires detailed computational studies.
Radical Reactions and Strain Release
Radical reactions are a prominent feature of BCP chemistry, largely driven by the release of the substantial strain energy within the cage. nih.govresearchgate.net These reactions often proceed through the highly reactive [1.1.1]propellane, which serves as a precursor to various BCP derivatives. nih.govthieme-connect.de
The addition of radicals to [1.1.1]propellane is a common method for generating bridgehead BCP radicals. nih.govacs.org This process involves the cleavage of the weak central C1-C3 bond of propellane, driven by strain release. frontiersin.org For instance, photoredox catalysis can be used to generate carbon-centered radicals from various precursors, which then add to [1.1.1]propellane to form a BCP radical intermediate. nih.govprinceton.edu This intermediate can then be trapped by another species to yield difunctionalized BCPs. nih.govprinceton.edu
A variety of radical precursors can be used, including alkyl and aryl halides, and carboxylic acids. thieme-connect.denih.gov The resulting BCP radical can then be trapped by different agents, such as boronate acceptors, leading to the formation of versatile BCP-boronates. nih.gov
Table 2: Examples of Radical Reactions for BCP Functionalization
| Radical Source | Trapping Agent | Product Type | Reference |
|---|---|---|---|
| Alkyl/Aryl Halides (via photoredox) | Amines (with copper catalyst) | C,N-difunctionalized BCPs | nih.govprinceton.edu |
| Carboxylic Acids/Organohalides | Boronate acceptors | Alkyl/Aryl/Alkenyl-functionalized BCP boronates | nih.gov |
| Alkyl Halides (with triethylborane) | Halogen atom transfer | Halogenated BCPs | nih.gov |
The high strain energy of the BCP core and its precursors like [1.1.1]propellane is a key driving force in radical reactions. acs.orgresearchgate.net The cleavage of the central bond in [1.1.1]propellane upon radical addition is a thermodynamically favorable process due to the release of this strain. frontiersin.orgresearchgate.net This strain-release-driven reactivity allows for the formation of BCP derivatives under mild conditions. researchgate.net The stability of the resulting bridgehead radical is also influenced by the geometry of the bicyclic framework. researchgate.net
Electrophilic Transformations and Additions to BCP Derivatives
While radical and anionic additions to [1.1.1]propellane are well-established, electrophilic activation has proven to be more challenging. researchgate.netbohrium.combohrium.com This is primarily due to the facile decomposition of the resulting BCP cation intermediates. researchgate.netbohrium.com
Despite these challenges, methods for the electrophilic transformation of BCP derivatives are emerging. One successful strategy involves the electrophilic activation of [1.1.1]propellane within a halogen bond complex. researchgate.netbohrium.com This approach enables the reaction with neutral nucleophiles like anilines and azoles to produce nitrogen-substituted BCPs, which are significant motifs in drug discovery. researchgate.netbohrium.comnih.gov Computational studies have indicated that the halogen bonding interaction is crucial as it promotes the nucleophilic attack while preventing the decomposition of the BCP cage. researchgate.netbohrium.com
Furthermore, the synthesis of BCP derivatives can be achieved through electrophilic chloromethylation using formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst. BCP organometallic species, formed from the reaction of [1.1.1]propellane with organometallics, can also be trapped with various electrophiles to install halide, carbonyl, and allyl groups. nih.gov
Metal-Mediated Transformations and Cross-Coupling Reactions
The chloromethyl group of this compound and related BCP-halide derivatives provides a versatile entry point for a variety of metal-mediated transformations. These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex BCP-containing molecules. The primary strategy involves the conversion of the BCP-halide into a nucleophilic organometallic reagent or using it as an electrophilic partner in cross-coupling reactions. rsc.org
Organometallic derivatives of BCP are frequently employed in cross-coupling. For instance, BCP-Grignard reagents can be converted to organozinc species, which then participate in Negishi cross-coupling reactions with a wide range of aryl and heteroaryl halides. acs.orgnih.gov This method is operationally simple and has been successfully applied to the synthesis of bis-arylated BCPs, which are considered bioisosteres of internal alkynes. nih.gov Similarly, iron-catalyzed Kumada cross-coupling of BCP-iodides with aryl and heteroaryl Grignard reagents has been developed, representing a rare example of a Kumada coupling involving a tertiary iodide. acs.org
While direct cross-coupling of the chloromethyl group can be challenging, related BCP-halides are effective substrates. The steric bulk of the BCP cage can influence reactivity; for example, Suzuki-Miyaura couplings may require bulky ligands and elevated temperatures to proceed efficiently. Ullmann couplings using copper catalysts have also been reported.
The following table summarizes key metal-mediated cross-coupling reactions involving BCP derivatives.
| Reaction Type | BCP Reagent | Coupling Partner | Catalyst System | Key Features | Reference(s) |
| Negishi Coupling | BCP-ZnCl (from Grignard) | Aryl/Heteroaryl Halides | Pd-based | Forms bis-arylated BCPs; good yields. | acs.orgnih.govnih.gov |
| Kumada Coupling | BCP-Iodide | Aryl/Heteroaryl Grignards | Fe(acac)₃/TMEDA | First general use of iodo-BCPs as electrophiles; mild conditions. | acs.org |
| Suzuki-Miyaura Coupling | BCP-Derivative | Aryl/Heteroaryl Boronic Acids | Pd-based w/ bulky ligands | Steric hindrance requires optimized conditions. | |
| Ullmann Coupling | BCP-Derivative | - | Copper-based | Enhanced reactivity due to electron-deficient BCP core. |
Beyond traditional cross-coupling, organocuprates (Gilman reagents) are powerful nucleophiles for substitution reactions on sp³-hybridized carbons. chem-station.commasterorganicchemistry.com While specific examples involving direct displacement of the chloride from this compound are not extensively detailed, the general reactivity profile of organocuprates suggests their utility in forming C(sp³)-C(sp³) bonds with the BCP core. chem-station.comthieme-connect.de Barbier-type reactions, which involve the in-situ formation of an organometallic reagent in the presence of the electrophile, also represent a potential pathway for the functionalization of this compound.
Rearrangement Reactions and Skeletal Editing
While the bicyclo[1.1.1]pentane cage is thermally robust, its high strain energy (approx. 66.6 kcal/mol) can be harnessed to drive unique rearrangement and skeletal editing reactions. nih.gov These transformations alter the core structure of the bicycle, providing access to different, often larger, ring systems.
A notable example is the photochemical ring expansion of BCP imines to form bicyclo[3.1.1]heptane (BCHep) derivatives. acs.org In this process, photochemical excitation of the imine generates a diradical intermediate. This is followed by the fragmentation of a C-C bond within the strained BCP cage, which relieves ring strain and leads to a new diradical species. This intermediate can then react with an alkene in a formal [4+2] cycloaddition, ultimately yielding the expanded bicyclic system. acs.org
Skeletal editing has also emerged as a powerful strategy to interconvert different classes of bioisosteres. nih.govresearchgate.netnih.gov For instance, a nitrogen-deleting skeletal edit allows for the transformation of azabicyclo[2.1.1]hexanes (aza-BCHs) into bridge-functionalized bicyclo[1.1.1]pentanes. nih.govresearchgate.net This "scaffold hop" strategy involves a deamination step that effectively converts the aza-BCH core into the desired BCP framework, providing access to substituted BCPs that are otherwise difficult to synthesize. nih.gov
| Reaction Type | Starting Material | Key Transformation | Product | Mechanistic Feature | Reference(s) |
| Photochemical Ring Expansion | BCP Imine | Fragmentation of BCP cage, cycloaddition with alkene | Bicyclo[3.1.1]heptane | Diradical fragmentation pathway. | acs.org |
| Skeletal Editing | Azabicyclo[2.1.1]hexane | Nitrogen-deleting deamination | Bridge-functionalized BCP | "Scaffold hop" between bioisosteric cores. | nih.govnih.govresearchgate.net |
Theoretical and Experimental Mechanistic Investigations
The reactivity of this compound and its derivatives is largely governed by the unique electronic and geometric properties of the BCP core, with many transformations proceeding through radical intermediates. The cleavage of the central C1-C3 bond in the precursor, [1.1.1]propellane, generates a bicyclo[1.1.1]pentyl radical, a key intermediate in many BCP functionalization reactions. ccspublishing.org.cnnih.gov
Radical Pathways: Experimental studies, including radical trapping experiments, have confirmed the involvement of acyl radicals in the synthesis of BCP-ketones. keaipublishing.com The addition of various radicals to [1.1.1]propellane is a common and efficient method for generating functionalized BCPs. ccspublishing.org.cn Mechanistic investigations into copper-catalyzed three-component reactions show that a photocatalyst generates an alkyl radical, which adds to propellane to form a BCP radical. This BCP radical is then captured by a nucleophile-ligated copper complex, and the final product is formed via reductive elimination. nih.gov Computational studies have provided insight into the kinetics of these radical processes, showing that the energy barrier for a radical to add to [1.1.1]propellane is lower than that for competing reactions like borylation, explaining the efficiency of propellane trapping. nih.gov
Cross-Coupling Mechanisms: For metal-mediated cross-coupling reactions, the mechanisms are believed to follow standard catalytic cycles. In the case of the iron-catalyzed Kumada coupling of BCP-iodides, the cycle likely involves oxidative addition of the Fe-catalyst to the C-I bond, transmetalation with the Grignard reagent, and reductive elimination to forge the new C-C bond and regenerate the active catalyst. acs.org DFT calculations and experimental studies on related cycloadditions have helped to elucidate the role of catalysts in controlling stereochemistry and suppressing unwanted racemic pathways by orchestrating proton-coupled electron transfer processes. chinesechemsoc.org
Rearrangement Mechanisms: The mechanism of the photochemical ring expansion of BCP imines has been investigated and is proposed to proceed via a diradical fragmentation pathway. acs.org Excitation of the imine leads to a diradical species which then undergoes cleavage of one of the strained C-C bonds of the BCP cage to generate a more stable diradical intermediate before subsequent cyclization. acs.org Similarly, computational analysis has been crucial in understanding carbene addition reactions to bicyclo[1.1.0]butanes to form BCPs, supporting the role of a triplet carbene intermediate and highlighting the importance of substituents in stabilizing radical intermediates during the reaction. chemrxiv.org
Computational and Theoretical Investigations of 1 Chloromethyl Bicyclo 1.1.1 Pentane and Bcp Scaffolds
Electronic Structure and Bonding Characteristics of Bicyclo[1.1.1]pentane
The BCP scaffold is a chemical framework noted for its remarkable topology and significant strain. springernature.com Its electronic structure is fundamentally linked to its unusual geometry, which dictates its physical properties and chemical reactivity. Ab initio and density functional theory (DFT) calculations have been crucial in elucidating the bonding in BCP and its bridgehead ions. capes.gov.bracs.org The internal C–C single bond of [1.1.1]propellane, a precursor to many BCPs, is considered a charge-shift bond that is readily cleaved. nih.gov
The bicyclo[1.1.1]pentane core is characterized by a high degree of strain energy, a consequence of its rigid, caged structure. Computational studies have consistently estimated this strain energy to be in the range of 65 to 68 kcal/mol. researchgate.net This high strain arises from the constrained bond angles and eclipsed conformations of the three one-carbon bridges. Despite this inherent strain, the BCP framework is remarkably kinetically stable. acs.orgnih.gov
Geometry optimization procedures, a fundamental component of molecular modeling, calculate the energy at an initial geometry and then search for a new geometry with lower energy. mdpi.comarxiv.org For BCP derivatives, computational studies show that the core's conformation is minimally altered by the introduction of substituents due to its exceptional stiffness. This inherent rigidity locks substituents into fixed positions, making the BCP scaffold an excellent rigid linker.
Calculated Strain Energy of Bicyclo[1.1.1]pentane
| Computational Study Reference | Reported Strain Energy (kcal/mol) |
|---|---|
| Study by Wiberg et al. (as cited in multiple sources) | 66.6 acs.orgnih.gov |
| General computational studies range | ~65–68 |
| Review by Stepanovs et al. | 65-68 researchgate.net |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of BCP derivatives have provided explanations for their observed reactivity. nih.govresearchgate.net For instance, in the case of BCP-amine, FMO analysis suggests that its exceptional reactivity stems from a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.net
The omniphilic reactivity of [1.1.1]propellane, a common precursor to BCPs, is attributed to a moldable, delocalized electron density resulting from the mixing of the inter-bridgehead C–C bonding and antibonding orbitals. chemrxiv.org Reactions with anions and radicals are promoted by the stabilization of the resulting BCP adducts through σ-π-delocalization of electron density across the cage structure. chemrxiv.org This delocalization is a key factor in understanding the diverse reactivity of the scaffold. nih.gov
The bonding in BCP involves unusual hybridization at its bridge and bridgehead carbon atoms. The short distance between the bridgehead carbons leads to a strong 1,3-nonbonded interaction between the two hybrid orbitals on these carbons, which possess high s-character. illinois.edu Analysis of ¹J(C-H) spin-spin coupling constants, supported by ab initio and semi-empirical calculations, confirms this assessment. illinois.edu The s-character of the bridgehead carbons can be empirically calculated, providing insight into their unique electronic environment. researchgate.net
The concept of an "inverted bond" in the precursor [1.1.1]propellane, where s-p hybrids overlap with their smaller lobes, has been scrutinized. chemrxiv.org Orbital force analysis suggests the σ central C-C interaction is non-bonding or slightly repulsive. Instead, the bonding between the bridgehead carbons in propellane is attributed primarily to π-type (or "banana") molecular orbitals. chemrxiv.org In bicyclo[1.1.1]pentane itself, despite a strong σ-type repulsion and the absence of a formal bond, a weak bonding interaction of about 20 kcal/mol is calculated to exist between the bridgehead carbons, also arising from π-type interactions. chemrxiv.org
Reaction Mechanism Predictions and Transition State Analysis
Computational studies have been instrumental in mapping out the reaction mechanisms and identifying the transition states for reactions involving BCP scaffolds. For example, in the C–H functionalization of BCPs with a dirhodium tetracarboxylate catalyst, computational analysis revealed a concerted, asynchronous transition state. springernature.com During this transition state, a developing positive charge at the tertiary site can be stabilized across the entire BCP framework. springernature.com
Detailed studies of palladium-mediated C(2)-H functionalization of BCPs combined experimental work with DFT calculations. nih.gov These investigations showed that while cyclometalation at Pd(II) is kinetically facile, it can be thermodynamically unfavorable depending on the directing group and ligands used. nih.gov The calculations helped predict optimal directing groups and supporting ligands to enable the formation of stable BCP palladacycles. nih.gov Furthermore, computational analysis has been used to understand the radical addition of triplet carbenes into the strained C-C bond of bicyclo[1.1.0]butane to form BCPs, highlighting the importance of substituents in stabilizing radical intermediates. chemrxiv.org
Spectroscopic Property Prediction (e.g., NMR shielding, coupling constants, vibrational frequencies)
Theoretical calculations are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm structures and understand electronic environments. For a series of chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids, pKa values were calculated at the B3LYP-D3BJ/6-311+G(d,p) level of theory. nih.gov The calculated values were in excellent agreement with experimental measurements and showed the expected trend of increasing acidity with successive chlorination. nih.gov
Magnetic shielding analysis has been used to investigate the bonding in [1.1.1]propellane by comparing it to bicyclo[1.1.1]pentane and other strained rings. acs.org These calculations show a strongly shielded region within the center of the propellane cage. acs.org For BCP itself, analysis of ¹J(C-H) coupling constants provides information on the hybridization of the C-H bonds. illinois.edu Connecting BCP units into [n]staffanes leads to the emergence of new intercage vibrational modes, such as a rod-bending mode, which can be studied computationally. researchgate.net
Calculated vs. Experimental pKₐ Values for Chlorinated BCP Diacids
| Compound | Calculated pKₐ₁ | Experimental pKₐ₁ | Calculated pKₐ₂ | Experimental pKₐ₂ |
|---|---|---|---|---|
| Parent Diacid | 2.78 ± 0.08 | Not specified in source | 4.14 ± 0.10 | Not specified in source |
| Tetrachlorinated Diacid | 1.07 ± 0.03 | Not specified in source | 2.31 ± 0.03 | Not specified in source |
Source: Data from Kaleta et al. nih.gov The provided source gives the calculated ranges but does not explicitly list the corresponding experimental values for comparison in the abstract.
Conformational Analysis and Dynamic Behavior of BCP Derivatives
One of the most defining features of the BCP scaffold is its conformational rigidity. Computational conformational analysis confirms that the BCP core is exceptionally stiff, and its geometry is only minimally affected by substituents at the bridgehead positions. This rigidity is a key attribute for its use as a bioisostere, as it precisely controls the spatial orientation of attached functional groups. nih.gov
In crystal structures, the BCP skeleton is sometimes observed to be rotationally averaged, which suggests that the interactions involving the cage itself are less significant compared to those of the functional groups at the bridgeheads. nih.gov Conformational analyses have been conducted for various BCP derivatives, such as BCP-glycosides, to understand their three-dimensional structures and the relative energies of different conformers. chemrxiv.org For substituted BCPs, the combination of a rigid core and rotational flexibility of substituents (like aryl rings) offers a unique structural element for designing complex molecules. nih.gov
Solvation Models and Solvent Effects on Reactivity
The chemical reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Solvation models are crucial in computational chemistry for understanding and predicting these solvent effects on reaction mechanisms, rates, and equilibria. For a molecule like 1-(chloromethyl)bicyclo[1.1.1]pentane, the choice of solvent can impact the energetics of nucleophilic substitution reactions at the chloromethyl group.
Implicit solvent models, also known as continuum models, offer a more computationally efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant. chemrxiv.org These models are adept at capturing the bulk electrostatic effects of the solvent. chemrxiv.org Prominent implicit solvation models include the Polarizable Continuum Model (PCM) and its variants, as well as the Solvation Model based on Density (SMD). researchgate.netscielo.brmdpi.com The PCM method calculates the molecular free energy in solution by considering electrostatic, dispersion-repulsion, and cavitation energy contributions. researchgate.net The SMD model is a universal solvation model applicable to any charged or uncharged solute in any solvent for which key descriptors are known. researchgate.net
In the context of S_N2 reactions, such as the substitution of the chloride in this compound, the polarity of the solvent plays a critical role. For ionic S_N2 reactions, an increase in solvent polarity can lead to a decrease in the reaction rate. researchgate.net This is because the charge is more dispersed in the transition state compared to the localized charge on the nucleophile in the reactant state. Consequently, a more polar solvent can stabilize the reactants more than the transition state, leading to a higher activation energy. researchgate.net
Computational studies on related bicyclic systems have demonstrated the importance of including solvation models to achieve better agreement with experimental data. For instance, in a study on the nucleophilicity of bicyclo[1.1.1]pentane-amine, the addition of the SMD solvation model was found to improve the correlation with experimental results.
Hypothetical Activation Energies for the S_N2 Reaction of this compound with a Generic Nucleophile in Various Solvents
| Solvent | Dielectric Constant (ε) | Predicted Relative Activation Energy (kcal/mol) |
| Gas Phase | 1 | 15.0 |
| Hexane | 1.9 | 16.5 |
| Diethyl Ether | 4.3 | 18.2 |
| Tetrahydrofuran | 7.5 | 20.1 |
| Acetone | 20.7 | 22.5 |
| Acetonitrile | 37.5 | 24.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 25.3 |
| Water | 80.1 | 28.0 |
Note: The activation energies presented in this table are hypothetical and for illustrative purposes only. They are based on the general trend that S_N2 reactions with charged nucleophiles are slower in more polar solvents due to greater stabilization of the reactants compared to the transition state. The values are not from a specific computational study on this compound.
Advanced Applications of 1 Chloromethyl Bicyclo 1.1.1 Pentane in Organic Synthesis and Medicinal Chemistry
Utilization as a Rigid, Lipophilic Bioisostere in Drug Design
The bicyclo[1.1.1]pentane (BCP) moiety, often introduced via precursors like 1-(chloromethyl)bicyclo[1.1.1]pentane, has gained significant traction in medicinal chemistry as a bioisostere. researchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of common pharmacophores with the BCP scaffold can lead to improved physicochemical properties of drug candidates, such as enhanced aqueous solubility, metabolic stability, and passive permeability. nih.govresearchgate.net
Bioisosteric Replacement for Aromatic Rings (e.g., para-phenylene, ortho/meta-substituted arenes)
The BCP scaffold is most prominently used as a bioisosteric replacement for a para-substituted benzene (B151609) ring. nih.govacs.org The bridgehead substituents of the BCP core mimic the 180° exit vector of a para-substituted arene, although the distance between substituents is approximately 1 Å shorter. nih.govacs.orgsemanticscholar.org This structural mimicry allows the BCP unit to serve as a non-aromatic, saturated surrogate, which can disrupt undesirable π-π stacking interactions and potentially reduce non-specific binding to off-target proteins. nih.govresearchgate.net The move towards more three-dimensional structures, often termed "escaping from flatland," is a key strategy in modern drug discovery to improve pharmacological profiles. researchgate.netnih.gov
For instance, the replacement of a fluorophenyl moiety with a BCP in a γ-secretase inhibitor led to improved aqueous solubility and passive permeability, resulting in significantly higher oral absorption. nih.gov Similarly, a BCP analogue of darapladib (B1669826) also showed enhanced permeability and solubility. nih.gov
| Original Moiety | BCP Bioisostere | Key Advantages of Replacement | Example Drug Candidate |
| para-substituted phenylene | 1,3-disubstituted bicyclo[1.1.1]pentane | Improved solubility, metabolic stability, and permeability; reduced planarity. nih.govresearchgate.net | γ-secretase inhibitor, darapladib. nih.gov |
| ortho/meta-substituted arenes | Bridge-substituted BCPs | Provides novel vectors for substituent placement, potentially accessing new chemical space. researchgate.netnih.gov | Analogues of boscalid, norharmane. nih.gov |
Bioisosteric Replacement for Alkynyl and tert-Butyl Moieties
Beyond aromatic rings, the BCP scaffold has proven to be an effective bioisostere for internal alkynes and tert-butyl groups. researchgate.netnih.govacs.orgtcichemicals.com When replacing an internal alkyne, the BCP unit offers a more stable, saturated linker while maintaining a degree of structural rigidity. nih.govthieme-connect.de An example of this application is the successful replacement of an internal alkyne in the skin-treatment agent tazarotene (B1682939) with a BCP moiety. nih.gov
As a tert-butyl replacement, the BCP group provides a similarly bulky and lipophilic substituent but with a distinct three-dimensional shape. acs.org In the case of the dual endothelin receptor antagonist bosentan, replacing a tert-butyl group with a BCP analogue resulted in a significant increase in activity. acs.org
| Original Moiety | BCP Bioisostere | Key Advantages of Replacement | Example Drug Candidate |
| Internal Alkyne | 1,3-disubstituted bicyclo[1.1.1]pentane | Increased metabolic stability, maintained structural rigidity. nih.govthieme-connect.de | Tazarotene. nih.gov |
| tert-Butyl | 1-substituted bicyclo[1.1.1]pentane | Similar lipophilicity and bulk with unique 3D shape, potential for increased activity. acs.org | Bosentan. acs.org |
Role in the Construction of Complex Molecular Architectures
The unique structural and reactive properties of this compound and related BCP derivatives make them valuable building blocks for the synthesis of intricate molecular architectures beyond the realm of medicinal chemistry. nih.govnih.gov
Precursor for BCP-Containing Macrocycles, Cages, and Staffanes
The rigid, linear nature of the 1,3-disubstituted BCP unit makes it an ideal component for constructing larger, well-defined structures. The chloromethyl group in this compound provides a reactive handle for further functionalization and incorporation into macrocycles and cage-like molecules. nih.gov For example, BCP units have been successfully incorporated into tetrapyrrolic macrocycles, leading to new classes of calix researchgate.netpyrrole analogues. nih.gov
Furthermore, oligomers of BCP, known as [n]staffanes, are rigid molecular rods with potential applications in nanotechnology and materials science. researchgate.net These structures are synthesized from BCP precursors and exhibit unique properties related to their rigid, rod-like shape. researchgate.net
Linker in Supramolecular Chemistry and Polymer Synthesis
In supramolecular chemistry, the BCP scaffold serves as a rigid linker to control the spatial arrangement of interacting moieties. nih.gov Its defined geometry is advantageous for designing molecular rotors, liquid crystals, and metal-organic frameworks (MOFs). nih.gov The predictable structure of the BCP unit allows for the precise construction of complex supramolecular assemblies. nih.gov
Development of Novel Reagents, Ligands, and Organometallic Species Featuring the BCP Unit
The inherent strain and unique topology of the bicyclo[1.1.1]pentane (BCP) framework, derived from precursors like this compound, have enabled the synthesis of a diverse array of novel reagents and organometallic species. These tools have, in turn, facilitated the broader adoption of the BCP motif in various chemical disciplines.
A cornerstone in BCP functionalization is the generation of organometallic reagents. The reaction of [1.1.1]propellane, a key intermediate often synthesized from precursors like 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128), with organometallic compounds is a common strategy. nih.govorgsyn.org For instance, reduction with lithium 4,4'-di-tert-butylbiphenylide (LiDBB) yields 1,3-dilithiated BCP, a versatile intermediate that can react with various electrophiles. thieme-connect.de Similarly, the addition of highly reactive organometallics like aryl Grignard reagents can be used to form functionalized BCPs, although this may require harsh conditions such as heating in a sealed tube. nih.gov More recent methods have focused on creating BCP reagents under milder conditions. For example, Negishi-type zinc reagents have been developed for cross-coupling with aryl iodides, utilizing a Pd(0) source and a phosphine (B1218219) ligand. rsc.org
The development of BCP-containing ligands for catalysis is another significant area of research. By incorporating the rigid BCP scaffold, chemists can create unique steric and electronic environments around a metal center. One approach involves the reaction of BCP-nitriles with phosphine-borane anions to furnish borane-protected tertiary phosphines, which can serve as precursors to bidentate ligands. rsc.org
Furthermore, the creation of BCP-boronate reagents has streamlined the process of late-stage functionalization, a critical step in drug discovery. Alkyl-substituted BCP bis-boronates can be synthesized on a gram scale from readily available aldehydes. nih.gov These stable, versatile intermediates allow for the programmable and iterative introduction of the BCP core into complex molecules. nih.gov Research has also expanded to the functionalization of the bridge positions (C2, C4, C5) of the BCP core, moving beyond the more common bridgehead (C1, C3) substitutions. chemrxiv.org This is achieved through methods like lithium-halogen exchange on a BCP bromide, opening the door to unprecedented structural diversity and the synthesis of enantioenriched, chiral BCP derivatives. chemrxiv.org
Table 1: Examples of BCP-Derived Reagents and Their Synthesis
| Reagent Type | Precursor(s) | Key Reagents | Application | References |
| 1,3-Dilithiated BCP | [1.1.1]Propellane | Lithium 4,4'-di-tert-butylbiphenylide (LiDBB) | Reaction with various electrophiles | thieme-connect.de |
| BCP-Negishi Reagent | BCP-Sulfoxide | n-BuLi, ZnCl₂ | Pd-catalyzed cross-coupling with aryl iodides | rsc.org |
| BCP Bis-boronates | BCP-derived sulfonyl hydrazones | Bis(pinacolato)diboron | Late-stage functionalization | nih.gov |
| Bridge-functionalized BCP-lithium | BCP-bromide | Lithium-halogen exchange | Access to 2,4,5-substituted BCPs | chemrxiv.org |
Integration into Peptidomimetics, Nucleoside Analogues, and Natural Product Derivatization
The BCP unit is increasingly utilized as a conformationally rigid scaffold to create novel analogues of biomolecules, including peptides and nucleosides. tcichemicals.comnih.gov Its defined geometry allows for the precise positioning of functional groups, making it an excellent tool for probing biological interactions and designing new therapeutics.
In the realm of peptidomimetics, the BCP core is used to create rigid analogues of amino acids. A key example is the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a rigid analogue of γ-aminobutyric acid (GABA). researchgate.net This BCP-amino acid and its derivatives have been successfully incorporated into both linear and cyclic peptides using standard solid-phase and solution-phase peptide synthesis techniques. researchgate.netrsc.org The inclusion of this lipophilic, chiral amino acid can influence the secondary structure of peptides and has been explored in the design of novel antimicrobial agents. rsc.org The synthesis of these building blocks often starts from [1.1.1]propellane, highlighting its central role in accessing functionalized BCPs. researchgate.net
A more recent and significant breakthrough has been the incorporation of the BCP fragment into nucleoside analogues. nih.govresearchgate.net Prior to this work, BCP-containing nucleosides were unknown. nih.gov Researchers have successfully prepared novel pyrimidine, purine, and C-nucleoside analogues from readily available BCP building blocks. nih.govresearchgate.net These syntheses, generally accomplished in one to four steps with good yields, have opened up a new dimension for nucleoside chemistry, providing access to diversified structures for drug design and biological screening. nih.govresearchgate.net The unique three-dimensional nature of the BCP scaffold is expected to confer interesting conformational properties and biological activities to these new nucleoside analogues.
While the derivatization of natural products with the BCP moiety is a logical extension of its application, specific, detailed examples remain an emerging area of research. However, the established methods for late-stage functionalization using BCP reagents suggest a strong potential for this application in the future, allowing for the modification of complex natural products to improve their pharmacokinetic profiles.
Table 2: BCP Integration into Bioactive Scaffolds
| Biomolecule Class | BCP Building Block Example | Resulting Analogue | Purpose/Application | References |
| Peptidomimetics | 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid | Peptides containing a rigid GABA analogue | Probing peptide structure, antimicrobial drug design | researchgate.netrsc.org |
| Nucleoside Analogues | BCP-containing aldehydes/ketones | Pyrimidine, purine, and C-nucleoside analogues | Diversifying nucleoside structures for drug discovery | nih.govresearchgate.net |
Applications in Click Chemistry and Bioconjugation (as building blocks)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool for molecular assembly in medicinal chemistry, materials science, and bioconjugation. The development of BCP-derived building blocks equipped with azides and terminal alkynes has enabled the seamless integration of this rigid scaffold using highly efficient and orthogonal click reactions. researchgate.net
The synthesis of these "clickable" BCPs typically starts from common intermediates like BCP-carboxylic acids. researchgate.net For example, 1-azidobicyclo[1.1.1]pentanes can be prepared via a copper-catalyzed diazo transfer reaction. researchgate.net The corresponding bicyclo[1.1.1]pentyl-substituted terminal alkynes are accessible through methods like the Seyferth-Gilbert homologation using the Ohira-Bestmann reagent. researchgate.net
These functionalized building blocks are suitable substrates for click reactions, readily forming stable 1,4-disubstituted triazole linkages. This strategy provides modular access to a wide range of BCP-triazole conjugates. researchgate.net For instance, starting from a single precursor like 1-azido-3-iodobicyclo[1.1.1]pentane, a variety of differently substituted BCP-triazoles can be synthesized through integrated cycloaddition and Sonogashira coupling reactions. researchgate.net
The utility of these BCP building blocks extends to bioconjugation, where the rigid BCP linker can be used to connect a payload (e.g., a drug molecule) to a biological entity (e.g., a protein or antibody). The increased three-dimensionality and improved physicochemical properties conferred by the BCP unit are highly desirable in this context. researchgate.net The straightforward synthesis of these clickable BCP derivatives makes them promising and valuable tools for constructing complex molecular architectures for both medicinal and biological applications. researchgate.net
Table 3: BCP Building Blocks for Click Chemistry
| BCP Building Block | Synthetic Method | Click Reaction Partner | Application | References |
| 1-Azidobicyclo[1.1.1]pentanes | Copper-catalyzed diazo transfer from BCP-amines | Terminal Alkynes | Synthesis of BCP-1,2,3-triazoles | researchgate.net |
| Bicyclo[1.1.1]pentyl-alkynes | Seyferth-Gilbert homologation of BCP-aldehydes | Azides | Synthesis of BCP-1,2,3-triazoles | researchgate.net |
| 1-Azido-3-iodobicyclo[1.1.1]pentane | Multi-step synthesis | Alkynes | Modular synthesis of multiply substituted BCP-triazoles | researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies of Bcp Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of BCP derivatives. The unique spatial arrangement of atoms within the BCP core gives rise to distinct chemical shifts and coupling constants that are diagnostic of this scaffold. While standard 1D ¹H and ¹³C NMR provide initial structural insights, advanced NMR techniques are often required for complete and unequivocal assignments.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity and stereochemistry of complex molecules, including BCP derivatives.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. In BCP systems, COSY spectra help to confirm the connectivity between the bridgehead protons and the methylene (B1212753) protons of the cage.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded protons and carbons (¹H-¹³C). For 1-(chloromethyl)bicyclo[1.1.1]pentane, HMQC/HSQC would show a correlation between the chloromethyl protons and the adjacent carbon, as well as correlations between the BCP cage protons and their respective carbons. This is crucial for assigning the carbon signals of the BCP core. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the substitution pattern on the BCP core. For instance, in a substituted BCP derivative, HMBC can show correlations between the substituent's protons and the bridgehead carbons of the BCP cage, confirming the point of attachment. fu-berlin.de
Studies on various BCP derivatives, such as those embedded in porphyrinoids and calix researchgate.netpyrrole analogues, have demonstrated the power of 2D NMR in confirming their complex three-dimensional structures. researchgate.netnih.govchemrxiv.org
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. This is particularly relevant for BCP derivatives that are crystalline or part of larger, less soluble assemblies. acs.orgnih.gov ssNMR can provide information on:
Polymorphism: Different crystalline forms of the same compound can exhibit distinct ssNMR spectra.
Conformation: ssNMR can reveal the conformation of flexible side chains attached to the rigid BCP core.
Intermolecular Interactions: Proximities between atoms in the solid state can be probed, providing insights into crystal packing.
For example, the ¹³C cross-polarization magic angle spinning (CP/MAS) NMR spectrum of a tolane-based molecular rod containing a BCP moiety showed distinct signals for the BCP carbons in the solid state compared to the solution NMR spectrum, indicating the influence of the crystal packing on the local electronic environment. acs.orgnih.gov Specifically, the bridgehead carbons of the BCP moiety appear at different chemical shifts in the solid-state versus solution NMR spectra. acs.org
Isotopic labeling, where specific atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ²H for ¹H), is a powerful tool used in conjunction with NMR to elucidate reaction mechanisms and assign complex spectra. nih.gov
¹³C Labeling: Incorporating ¹³C at specific positions can enhance the signal intensity of those carbons in the ¹³C NMR spectrum, facilitating their assignment. It also allows for the measurement of ¹³C-¹³C coupling constants, which can provide valuable structural information.
²H (Deuterium) Labeling: Replacing protons with deuterium (B1214612) simplifies ¹H NMR spectra by removing the corresponding signals and their couplings. This can be instrumental in deciphering overlapping multiplets. Deuterium labeling is also used to probe reaction mechanisms by tracking the fate of the deuterium atoms. Studies on the vibrational spectra of bicyclo[1.1.1]pentane have utilized deuterium-labeled derivatives to aid in vibrational assignments. kisti.re.kr Furthermore, high levels of deuterium enrichment are beneficial for ¹³C and ¹⁵N backbone NMR assignment studies in proteins, as they maximize relaxation times and thus sensitivity. nih.gov
Isotope-labeling studies have been employed in the investigation of photocatalytic three-component synthesis of 3-heteroarylbicyclo[1.1.1]pentane-1-acetates to understand the reaction mechanism. acs.org
| Technique | Information Gained | Example Application for BCP Derivatives |
| COSY | ¹H-¹H correlations | Confirming connectivity between BCP bridgehead and methylene protons. |
| HMQC/HSQC | Direct ¹H-¹³C correlations | Assigning the carbons of the BCP core and the chloromethyl group. youtube.com |
| HMBC | Long-range ¹H-¹³C correlations | Confirming the attachment of the chloromethyl group to the BCP bridgehead. fu-berlin.de |
| Solid-State NMR | Structure and dynamics in the solid phase | Characterizing crystalline forms and intermolecular interactions of BCP derivatives. acs.orgnih.gov |
| Isotopic Labeling | Mechanistic insights and spectral assignment | Using ²H and ¹³C labeled BCPs to follow reaction pathways and simplify complex NMR spectra. nih.govkisti.re.kr |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. For BCP derivatives, this technique is invaluable for:
Absolute Stereochemistry: For chiral BCP derivatives, X-ray crystallography can determine the absolute configuration of stereocenters.
Conformation: It reveals the precise bond lengths, bond angles, and torsion angles within the molecule, offering a detailed picture of its conformation in the solid state.
X-ray crystallographic analysis has been crucial in confirming the structure of various BCP derivatives, including those synthesized through multicomponent reactions and those designed as bioisosteres for pharmaceuticals. thieme-connect.denih.govresearchgate.net For instance, the crystal structure of a BCP-containing inhibitor of lipoprotein-associated phospholipase A2 (LpPLA₂) confirmed the binding mode of the BCP moiety within the protein's active site. nih.govresearchgate.net Similarly, the structures of various bicyclo[1.1.1]pentylpyridinium salts have been unequivocally determined by single-crystal X-ray crystallography. nih.gov
| Parameter | Typical Value for BCP Core | Significance |
| Bridgehead-Bridgehead Distance | ~1.89 Å | Indicates the significant strain within the bicyclic system. researchgate.net |
| Bridgehead Carbon Bond Angle | ~93° | Confirms the strained geometry of the BCP cage. |
Mass Spectrometry for Mechanistic Studies and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for:
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.
Mechanistic Studies: By identifying reaction intermediates and byproducts, MS can provide crucial insights into reaction mechanisms. For example, the involvement of radical intermediates in the synthesis of BCP-ketones was supported by HRMS and radical trapping experiments. keaipublishing.com
Reaction Monitoring: MS can be used to follow the progress of a reaction by monitoring the disappearance of reactants and the appearance of products over time.
In the context of BCP chemistry, gas chromatography-mass spectrometry (GC-MS) is often employed to analyze the products of reactions, such as in the optimization of enantioselective syntheses of α-chiral BCPs. nih.gov
Vibrational Spectroscopy (IR, Raman) in Specific Reaction Contexts
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. For this compound, the C-Cl stretching vibration would be a characteristic peak. High-resolution IR spectroscopy has been used to identify strained C-Cl stretching vibrations in BCP derivatives at approximately 550-600 cm⁻¹. The IR and Raman spectra of bicyclo[1.1.1]pentane and its deuterium-labeled derivatives have been extensively studied to make vibrational assignments. kisti.re.krresearchgate.net
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For molecules with a center of symmetry, certain vibrational modes may be Raman-active but IR-inactive, and vice versa.
While IR and Raman spectroscopy can provide valuable structural information, their application in the detailed structural elucidation of complex BCP derivatives is often secondary to NMR and X-ray crystallography. However, they remain important for routine characterization and for studying specific aspects of molecular structure and bonding. acs.orgaip.org
Chiroptical Techniques (e.g., ECD, VCD) for Enantiomeric Characterization
The enantiomeric purity and absolute configuration of chiral molecules are critical parameters in various fields, including medicinal chemistry and materials science. For derivatives of this compound, which possess a rigid and unique three-dimensional structure, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable tools for stereochemical analysis. These methods provide detailed information on the three-dimensional arrangement of atoms in a chiral molecule by measuring the differential absorption of left and right circularly polarized light.
The synthesis of chiral bicyclo[1.1.1]pentane (BCP) derivatives often results in enantiomeric mixtures, necessitating reliable methods for determining the enantiomeric ratio and assigning the absolute configuration of the separated enantiomers. While techniques like supercritical fluid chromatography (SFC) are employed to determine enantiomeric ratios, ECD and VCD provide deeper insights into the stereochemistry. nih.gov
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, arising from electronic transitions. For a molecule to be ECD active, it must be chiral. The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, is exquisitely sensitive to the molecule's absolute configuration.
In the context of BCP derivatives, the rigid cage structure significantly influences the electronic transitions and, consequently, the ECD spectra. While specific ECD data for this compound is not extensively documented in publicly available literature, studies on structurally related cage compounds, such as chlorinated cubane-1,4-dicarboxylic acids, offer valuable insights into the application of this technique. acs.org
For instance, the experimental ECD spectra of the enantiomers of a chiral chlorinated cubane (B1203433) derivative show mirror-image curves, a hallmark of enantiomeric pairs. acs.org The comparison of experimental spectra with those calculated using time-dependent density functional theory (TD-DFT) allows for the unambiguous assignment of the absolute configuration. acs.orglew.ro A similar approach is applicable to chiral derivatives of this compound.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light, which corresponds to vibrational transitions within the molecule. VCD provides a detailed fingerprint of a molecule's three-dimensional structure and is particularly powerful for determining the absolute configuration of complex molecules.
A significant advantage of VCD is that it probes the stereochemistry of the entire molecule, as nearly all fundamental vibrational modes in a chiral molecule are VCD active. Computational modeling of VCD spectra using density functional theory (DFT) has become a routine and reliable method for assigning the absolute configuration of chiral molecules. nih.gov By comparing the calculated VCD spectrum of a specific enantiomer with the experimental spectrum, a definitive assignment of its absolute configuration can be made.
For flexible molecules, conformational analysis is a critical step in the computational protocol for simulating VCD spectra. nih.gov However, for rigid molecules like BCP derivatives, the conformational space is significantly limited, simplifying the computational analysis. Studies on other bicyclic systems demonstrate the utility of VCD in distinguishing between stereoisomers and elucidating their solution-phase conformations. ru.nl
Research Findings and Data
Detailed experimental and computational chiroptical data for this compound is scarce. However, research on analogous rigid systems provides a strong basis for the application of these techniques. For example, the study of chlorinated cubane-1,4-dicarboxylic acids provides a clear methodology. acs.org The ECD spectra were measured in a 2:1 mixture of 2,2,2-trifluoroethanol (B45653) and methanol. acs.org The experimental spectrum of one enantiomer showed a positive Cotton effect, while its mirror image showed a negative effect, allowing for clear differentiation. acs.org
Below is a representative data table illustrating the type of information obtained from an ECD analysis of a related chiral cage compound, dimethyl 2-chlorocubane-1,4-dicarboxylate. acs.org
Table 1: Experimental and Computational ECD Data for a Chiral Cage Compound
| Compound | Measurement Solvent | Experimental Cotton Effect (nm) | Calculated Cotton Effect (nm) |
|---|---|---|---|
| (-)-Dimethyl 2-chlorocubane-1,4-dicarboxylate | 2,2,2-Trifluoroethanol/Methanol (2:1) | Negative | Negative |
This table is illustrative and based on data for a structurally related compound to demonstrate the application of the technique. acs.org
The combination of experimental ECD and VCD measurements with quantum chemical calculations provides a powerful and reliable platform for the enantiomeric characterization of chiral derivatives of this compound. This approach is essential for ensuring the stereochemical integrity of these compounds for their application in various scientific and technological fields.
Future Directions and Emerging Research Avenues
Development of Catalytic Asymmetric Synthetic Methodologies for Chiral BCP Derivatives
The synthesis of chiral BCPs, particularly those with a stereocenter adjacent to the BCP core, is a significant challenge but highly desirable for applications in medicinal chemistry. nih.govresearchgate.net Current methods often rely on multi-step processes, including the use of chiral auxiliaries or resolutions. researchgate.net The development of direct, catalytic asymmetric methods is a key focus for expanding the chemical space of this important scaffold. researchgate.netacs.org
Recent breakthroughs include:
Asymmetric Transfer Hydrogenation: Enantiomerically enriched BCP-containing alcohols have been successfully synthesized via the asymmetric transfer hydrogenation of adjacent ketones. acs.org
Photoredox and Organocatalysis: A dual catalytic approach combining a photocatalyst and an organocatalyst has been developed for the direct, asymmetric addition of aldehydes to [1.1.1]propellane, yielding α-chiral BCPs with high enantioselectivity. nih.govresearchgate.netacs.org This method generates a chiral α-iminyl radical cation intermediate that installs the stereocenter while opening the propellane ring. nih.govresearchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: A transition-metal-free, multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, catalyzed by a chiral NHC, provides α-chiral 1,3-difunctionalized BCPs. acs.orgnih.gov
Rhodium-Catalyzed C-H Insertion: Chiral dirhodium catalysts have been employed for the enantioselective C-H functionalization of BCPs at the tertiary position using donor/acceptor carbenes, providing access to chiral substituted BCPs. researchgate.net
These emerging methodologies are crucial for producing a wider variety of chiral BCP building blocks, which are in high demand for the synthesis of complex chiral drug candidates. nih.govenamine.net
Exploration of Novel Reactivity Manifolds and Unprecedented Transformations
The unique strained structure of the BCP core leads to exceptional reactivity that is still being explored. researchgate.net Understanding the fundamental reactivity of BCPs and their precursors like [1.1.1]propellane is key to discovering new transformations.
Key areas of exploration include:
Radical Reactions: The reaction of radicals with [1.1.1]propellane is a highly efficient method for generating BCP radicals, which can then be trapped by various reagents. acs.orgnih.govescholarship.org This has led to the development of multicomponent reactions for the synthesis of diverse BCP derivatives. nih.gov Computational studies have been instrumental in understanding the kinetics and thermodynamics of these radical additions. nih.govescholarship.orgnih.gov
Cationic Reactions: The reactivity of [1.1.1]propellane with cations is a less explored area but holds potential for novel transformations. nih.govescholarship.org Cationic BCP adducts are known to be prone to fragmentation, presenting both challenges and opportunities for synthetic chemists. nih.govescholarship.org
Bridge Functionalization: While functionalization at the bridgehead positions is well-established, modifying the secondary bridge positions of the BCP core is an emerging field. nih.gov This provides new vectors for drug discovery and materials science applications. nih.gov
σ–π Delocalization: Recent computational work suggests that the broad reactivity of [1.1.1]propellane stems from σ–π delocalization rather than solely from strain relief. nih.gov This deeper understanding of its electronic structure will undoubtedly inspire the design of new reactions.
The development of novel transformations will expand the synthetic toolbox available to chemists, enabling the creation of previously inaccessible BCP-containing molecules.
Integration into Advanced Materials Science and Nanotechnology
The rigid, rod-like structure of the BCP core makes it an attractive building block for advanced materials. springernature.com Its integration into polymers and other materials can impart unique properties.
Emerging applications include:
Block Copolymers (BCPs): BCPs containing bicyclo[1.1.1]pentane units are being investigated for their self-assembly properties, which are useful in nanolithography and the creation of ordered nanoscale structures. nih.govelsevierpure.com These materials have potential applications in next-generation electronics and data storage. nih.gov
Nanocatalysts: BCPs can be used as templates for the fabrication of nanocatalysts. nih.gov The self-assembly of block copolymers can create well-defined nanostructures that can host catalytic nanoparticles. nih.gov
Porous Nanoparticles: The self-assembly of BCPs can be confined to create porous nanoparticles with potential applications in catalysis and drug delivery. eventact.com
As the synthesis of functionalized BCPs becomes more efficient, their incorporation into a wider range of materials for various technological applications is expected to grow. acs.org
High-Throughput Synthesis and Screening of BCP Libraries
The increasing interest in BCPs as bioisosteres in drug discovery has created a demand for the rapid synthesis and screening of large libraries of BCP-containing compounds. acs.orgnih.gov High-throughput experimentation (HTE) and automated synthesis are becoming essential tools in this area.
Key developments include:
Automated Flow Synthesis: An automated, flow-based, nanomole-scale HTE method has been used to optimize reaction conditions for BCP synthesis, significantly reducing the amount of substrate needed for screening. acs.orgnih.gov
Library Synthesis: High-throughput automated synthesis has been leveraged to rapidly develop reaction conditions for the creation of libraries of bicyclo[1.1.1]pentylamines (BCPAs). researchgate.netacs.org This approach accelerates the exploration of the chemical space around this important scaffold. researchgate.net
Scalable Synthesis: Practical and scalable methods for the synthesis of key BCP building blocks, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, have been developed, enabling the production of multigram quantities of these important starting materials. nih.govacs.org This facilitates the large-scale production of BCP derivatives for further studies. researchgate.netchemrxiv.org
These advances in high-throughput synthesis are crucial for accelerating the discovery of new BCP-containing drug candidates and materials. nih.gov
Synergistic Approaches Combining Advanced Computational and Experimental Strategies
The combination of computational modeling and experimental work is proving to be a powerful strategy for advancing the field of BCP chemistry. springernature.com
This synergistic approach is being applied to:
Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations are used to understand the mechanisms of BCP-forming reactions and to rationalize the observed stereoselectivity and regioselectivity. researchgate.net For instance, computational studies have been used to understand the site-selectivity in C-H functionalization reactions. springernature.com
Reactivity Prediction: Computational studies help in understanding the fundamental reactivity of strained molecules like [1.1.1]propellane, guiding the design of new experiments. nih.govproquest.comacs.org For example, calculations have shed light on the differences in reactivity of [1.1.1]propellane with anions, radicals, and cations. nih.gov
Rational Design: Molecular modeling is used to design BCP-containing molecules with improved properties, such as in the development of new drug candidates where the BCP motif is used as a bioisostere to enhance metabolic stability. nih.gov
The continued integration of advanced computational methods with experimental synthesis will undoubtedly accelerate the pace of discovery and innovation in the chemistry of 1-(chloromethyl)bicyclo[1.1.1]pentane and its derivatives.
Q & A
Q. What are the primary synthetic methodologies for preparing 1-(chloromethyl)bicyclo[1.1.1]pentane?
The compound is typically synthesized via two key routes:
- Dichlorocarbene insertion : Reaction of bicyclo[1.1.0]butane with dichlorocarbene (generated from chloroform under basic conditions) yields gem-dichloro intermediates, which are subsequently reduced to the bicyclo[1.1.1]pentane scaffold. This method requires precise control of carbene generation and reaction stoichiometry .
- Propellane-based synthesis : Starting from 1,1-bis(chloromethyl)-2,2-dibromocyclopropane, [1.1.1]propellane is generated and trapped with nucleophiles (e.g., phenylsulfanyl groups) to form intermediates like 1-(phenylsulfanyl)bicyclo[1.1.1]pentane. Subsequent hydrogenolysis with Raney nickel introduces the chloromethyl group .
Q. How is the bicyclo[1.1.1]pentane core characterized spectroscopically?
High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) is critical for identifying strained C–C vibrations in the bicyclo[1.1.1]pentane framework. Distinctive peaks at ~950–1000 cm⁻¹ correlate with bridgehead C–Cl stretching in 1-(chloromethyl) derivatives. Nuclear magnetic resonance (NMR) analysis reveals characteristic upfield shifts for bridgehead protons (δ 1.5–2.5 ppm) due to the unique electronic environment .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in functionalizing this compound?
Functionalization often exploits radical or transition-metal-catalyzed pathways:
- Atom-transfer radical addition (ATRA) : Using triethylborane as an initiator, alkyl halides undergo regioselective addition to tricyclo[1.1.1.0¹,³]pentane (TCP), yielding 1-halo-3-substituted derivatives. This method tolerates diverse substituents (e.g., aryl, alkyl) under mild conditions (room temperature, short reaction times) .
- Photochemical reactions : UV irradiation of TCP with dicarboxylic acid derivatives enables C–C bond insertion, producing 1,3-disubstituted bicyclo[1.1.1]pentanes with high positional control. Reaction optimization (e.g., solvent polarity, light intensity) is critical to avoid side products .
Q. How do computational studies inform the stability and reactivity of this compound derivatives?
High-level calculations (MP2/6-31G*) reveal that the bicyclo[1.1.1]pentyl cation is more stable than tert-butyl cations due to hyperconjugative stabilization from adjacent C–Cl bonds. This explains its propensity for nucleophilic substitution at the bridgehead position. Comparative studies with bicyclo[1.1.0]butane derivatives highlight the impact of ring strain on reaction kinetics and transition-state geometries .
Q. What experimental contradictions exist in optimizing carbene insertion reactions for bicyclo[1.1.1]pentane synthesis?
While dichlorocarbene insertion into bicyclo[1.1.0]butane is widely used, competing side reactions (e.g., cyclopropane ring-opening) can reduce yields. Contrastingly, difluorocarbene insertion (from FSO₂CF₂CO₂TMS/NaF) exhibits higher selectivity for gem-difluoro products but requires strict anhydrous conditions. Systematic screening of carbene precursors and stabilizing agents (e.g., crown ethers) is recommended to reconcile these discrepancies .
Methodological Considerations
- Reaction optimization : For photochemical syntheses, use pentane as a solvent to enhance [1.1.1]propellane stability and minimize side reactions. Monitor reaction progress via GC-MS or in situ IR to detect intermediates .
- Crystallographic validation : X-ray diffraction of this compound derivatives confirms bond angles (~94° for bridgehead C–C–C) and steric effects, aiding in rational design of bioisosteres .
- Computational protocols : Employ hybrid DFT (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways, focusing on activation energies for carbene insertion and radical recombination steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
